molecular formula C18H10FNO2 B12561152 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 174323-35-4

2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B12561152
CAS No.: 174323-35-4
M. Wt: 291.3 g/mol
InChI Key: YIXOBDILIPVZOQ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the isoindole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of electron-withdrawing substituents into the starting materials can improve the stability and reactivity of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroisoindoles, and various substituted isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
  • 2-(4-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
  • 2-(3-Chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Uniqueness

2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents .

Properties

CAS No.

174323-35-4

Molecular Formula

C18H10FNO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-(3-fluorophenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C18H10FNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H

InChI Key

YIXOBDILIPVZOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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